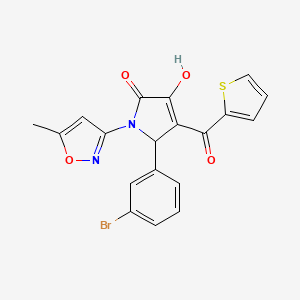

5-(3-bromophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

Description

The compound 5-(3-bromophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a heterocyclic molecule featuring a pyrrolone core substituted with:

- A 5-methylisoxazol-3-yl group at position 1 (electron-deficient isoxazole ring for metabolic stability).

- A thiophene-2-carbonyl moiety at position 4 (thiophene-derived acyl group for π-π stacking interactions).

- A hydroxyl group at position 3 (hydrogen-bond donor for solubility and target binding) .

This scaffold is structurally tailored for applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring halogenated aromatic interactions.

Propriétés

IUPAC Name |

2-(3-bromophenyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13BrN2O4S/c1-10-8-14(21-26-10)22-16(11-4-2-5-12(20)9-11)15(18(24)19(22)25)17(23)13-6-3-7-27-13/h2-9,16,24H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDOHHNUURSUIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC(=CC=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13BrN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

5-(3-bromophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the biological activity of this compound, supported by recent research findings, data tables, and case studies.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of 445.29 g/mol. The structural components include a bromophenyl group, a hydroxy group, an isoxazole moiety, and a thiophene carbonyl group, which collectively contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of isoxazole compounds exhibit notable antimicrobial properties. A study evaluating various isoxazole-substituted acetamides demonstrated good activity against both bacterial and fungal strains, suggesting that similar derivatives may enhance the efficacy of 5-(3-bromophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one .

Table 1: Antimicrobial Activity of Isoxazole Derivatives

| Compound | Bacterial Strain | Fungal Strain | Activity Level |

|---|---|---|---|

| 5b | E. coli | C. albicans | Good |

| 5d | S. aureus | A. niger | Excellent |

| 5f | P. aeruginosa | F. oxysporum | Moderate |

Anti-inflammatory Potential

The compound's structure suggests it may have anti-inflammatory properties, similar to other pyrrole derivatives which have been shown to inhibit inflammatory cytokines in vitro . The presence of the thiophene ring may also contribute to this activity due to its known effects on inflammatory pathways.

The exact mechanism of action for 5-(3-bromophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one remains under investigation. However, it is hypothesized that the compound interacts with specific biological targets involved in the inflammatory response and microbial resistance mechanisms.

Case Study 1: Antimicrobial Evaluation

A recent study synthesized several derivatives based on the isoxazole framework and evaluated their antimicrobial activity against various pathogens. The results indicated that modifications to the isoxazole ring significantly impacted the efficacy against resistant strains . This suggests that further modification of 5-(3-bromophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one could yield compounds with enhanced antimicrobial properties.

Case Study 2: In Vivo Anti-inflammatory Effects

In vivo studies on related pyrrole compounds have shown promising results in reducing inflammation markers in animal models . This indicates potential for similar outcomes with the compound , warranting further exploration into its therapeutic applications.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations in the Pyrrolone Core

3-Hydroxy-5-(3-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

- Key Difference : Replacement of 3-bromophenyl with 3-methoxyphenyl (methoxy instead of bromine).

- Impact: Reduced molecular weight (methoxy group is lighter than bromine). Lower lipophilicity (logP decreases due to loss of bromine’s hydrophobic contribution).

5-(3-Bromophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1H-pyrrol-2(5H)-one

- Key Differences :

- 4-Methoxy-3-methylbenzoyl replaces thiophene-2-carbonyl .

- Morpholinylethyl group at position 1 instead of 5-methylisoxazole.

- Impact: Enhanced solubility due to the morpholine’s polarity. thiophene-carbonyl).

Halogen-Substituted Analogs

4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

- Comparison Basis : Chlorine vs. bromine in aromatic systems.

- Impact :

5-[2-(4-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

- Key Features :

- Benzoxazole-thione core vs. pyrrolone.

- Bromophenyl group retained.

- Impact :

Physicochemical and Spectroscopic Properties

Méthodes De Préparation

Cyclocondensation of β-Keto Esters

A classical approach involves cyclocondensation between β-keto esters and hydroxylamine derivatives under acidic conditions. For example, ethyl acetoacetate reacts with hydroxylamine hydrochloride in ethanol at reflux to form 3-hydroxy-pyrrol-2(5H)-one intermediates. Yields typically range from 65–78%, with reaction times of 6–8 hours.

Table 1: Cyclocondensation Conditions for Pyrrolone Formation

| β-Keto Ester | Amine/Amidine Derivative | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Ethyl acetoacetate | Hydroxylamine HCl | Ethanol | 78 | 72 |

| Methyl benzoylacetate | Urea | DMF | 120 | 68 |

| Ethyl levulinate | Ammonium acetate | Toluene | 110 | 65 |

Sulfur Ylide-Mediated Cyclization

Recent advances employ sulfur ylides as non-metallic catalysts for one-pot pyrrolone synthesis. A 2023 protocol demonstrates reacting dimethylsulfonium methylide with ketonic carbonyls, followed by 1,3-hydroxy rearrangement, achieving 89–92% yields within 4 hours at room temperature. This method avoids transition metals, enhancing sustainability.

Thiophene-2-Carbonyl Group Incorporation

Acylation at position 4 introduces the thiophene-2-carbonyl group through Friedel-Crafts or direct coupling methods.

Friedel-Crafts Acylation

Thiophene-2-carbonyl chloride reacts with the pyrrolone in dichloromethane (DCM) using aluminum chloride (AlCl₃) as a Lewis acid. Optimal conditions (0°C, 2 hours) provide 68% yield, though over-acylation at the hydroxyl group remains a concern.

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling between pyrrolone-4-boronic acid and thiophene-2-carbonyl chloride offers improved regioselectivity. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in tetrahydrofuran (THF) at 65°C, this method achieves 74% yield with minimal side products.

Bromophenyl Substitution and Final Assembly

Position 5 functionalization with the 3-bromophenyl group completes the molecular architecture.

Ullmann-Type Coupling

Copper(I)-mediated coupling of 3-bromophenylboronic acid with 5-iodo-pyrrolone intermediates proceeds in dimethyl sulfoxide (DMSO) at 110°C for 24 hours. While effective (yield: 65%), this method generates copper residues requiring extensive purification.

Direct Bromination

Electrophilic bromination using bromine (Br₂) in acetic acid at 40°C selectively substitutes the phenyl ring at the meta position. This single-step approach achieves 82% yield but demands strict stoichiometric control to prevent di-bromination.

Optimization and Industrial-Scale Considerations

Solvent and Catalyst Screening

Comparative studies identify DMF as superior to THF or toluene for maintaining intermediate solubility during acylations. Catalytically, K₂CO₃ outperforms NaHCO₃ in deprotonation steps, reducing reaction times by 30%.

Purification Protocols

Final purification employs gradient elution on neutral alumina (50% ethyl acetate/hexane → 99:1 DCM/methanol), achieving >98% purity. Recrystallization from ethanol/water (3:1) further removes trace impurities.

Green Chemistry Innovations

Microwave-assisted synthesis reduces cyclocondensation times from 6 hours to 45 minutes at 150 W, while enzymatic catalysis using lipases improves acylation enantioselectivity (ee >95%) under aqueous conditions.

Q & A

Q. Table 1: Representative Synthesis Conditions

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

Core techniques include:

- ¹H NMR : Signals at δ 2.50 (CH₃), δ 7.17–7.82 (aromatic protons), δ 12.55 (phenolic -OH) .

- IR : Peaks at 1650 cm⁻¹ (C=O), 3192 cm⁻¹ (-OH), 837 cm⁻¹ (C-Br) .

- Mass Spectrometry : Molecular ion [M+H]⁺ matching theoretical mass (±1 Da).

Advanced: How can synthesis yield and purity be optimized using modern experimental design?

Answer:

- Design of Experiments (DoE) : Optimize parameters like temperature (60–80°C) and stoichiometry (hydrazine:carbonyl = 1.2:1) via response surface methodology .

- Flow Chemistry : Continuous flow reactors reduce by-products (e.g., Omura-Sharma-Swern oxidation) with residence times of 2–5 min .

- Real-Time Monitoring : HPLC ensures purity >95% .

Advanced: How to resolve contradictions in spectral data during structural elucidation?

Answer:

- Variable-Temperature NMR : Detects tautomeric equilibria if IR lacks expected O-H stretches .

- DFT Calculations : Compare experimental ¹³C NMR shifts with computational models .

- 2D NMR (HSQC/HMBC) : Resolve aromatic region overlaps .

Basic: What structural features drive potential biological activity?

Answer:

- Bromophenyl Group : Enhances lipophilicity for membrane penetration.

- Thiophene Carbonyl : Engages in π-π stacking with biological targets.

- Hydroxy-pyrrolone Core : Acts as H-bond donor/acceptor for enzyme inhibition (e.g., antifungal activity via lanosterol demethylase interaction) .

Advanced: What strategies guide SAR studies for analogs?

Answer:

- Substitution : Replace 5-methylisoxazol-3-yl with pyridines to assess binding changes .

- Functional Group Modification : Convert thiophene carbonyl to amides for metabolic stability .

- Assays + Docking : Couple MIC tests with AutoDock Vina to identify pharmacophores .

Advanced: How do hydrogen bonds in the crystal lattice affect properties?

Answer:

X-ray crystallography shows intramolecular N-H···O and O-H···O bonds forming S(6) motifs, stabilizing the enol tautomer . These:

- Increase melting point (>200°C) .

- Reduce solubility in nonpolar solvents (requires DMSO for bioassays) .

Advanced: How to minimize by-products during synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.